Para-Fluoro Substitution Drives 3.4-Fold Potency Gain over Lead Compound RA
FXIIa-IN-4 (4-fluoro substituted triazole) inhibits human FXIIa with an IC₅₀ of 32 ± 8 nM, representing a 3.4-fold improvement over the previously reported lead inhibitor RA (IC₅₀ ≈ 109 nM) [1]. When compared to inhibitor 9 (4-H analog, IC₅₀ = 240 nM), the introduction of the para-fluoro group yields a 7.5-fold increase in potency [1].
| Evidence Dimension | FXIIa Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.032 ± 0.008 μM |
| Comparator Or Baseline | Inhibitor RA (IC₅₀ ~0.109 μM); Inhibitor 9 (IC₅₀ = 0.24 ± 0.01 μM) |
| Quantified Difference | 3.4-fold more potent than RA; 7.5-fold more potent than inhibitor 9 |
| Conditions | Chromogenic substrate hydrolysis assay; Tris–HCl buffer, pH 7.4, 37 °C |
Why This Matters
Procurement of FXIIa-IN-4 ensures maximal target engagement at lower compound concentrations, reducing assay variability and enabling more robust dose–response studies compared to earlier-generation triazole leads.
- [1] Ma'Lik D. Woodland, et al. New Triazole-Based Potent Inhibitors of Human Factor XIIa as Anticoagulants. ACS Omega. 2024; 9(9):10694–10708. View Source
